(+)-cis-Chrysanthemic acid

CAS No.: 2935-23-1

Cat. No.: VC1613510

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2935-23-1 |

|---|---|

| Molecular Formula | C10H16O2 |

| Molecular Weight | 168.23 g/mol |

| IUPAC Name | (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8-/m0/s1 |

| Standard InChI Key | XLOPRKKSAJMMEW-YUMQZZPRSA-N |

| Isomeric SMILES | CC(=C[C@H]1[C@H](C1(C)C)C(=O)O)C |

| SMILES | CC(=CC1C(C1(C)C)C(=O)O)C |

| Canonical SMILES | CC(=CC1C(C1(C)C)C(=O)O)C |

Introduction

Chemical Structure and Identification

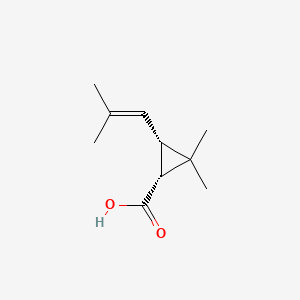

(+)-cis-Chrysanthemic acid, systematically named as (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid, contains a cyclopropane ring with specific stereochemistry that defines its biological activity . The molecular structure features a carboxylic acid group and a 2-methylprop-1-enyl (isobutenyl) substituent positioned in a cis-configuration on the cyclopropane ring.

Physical and Chemical Properties

The physical and chemical characteristics of (+)-cis-chrysanthemic acid are summarized in Table 1.

Table 1: Physical and Chemical Properties of (+)-cis-Chrysanthemic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol |

| Physical Appearance | Clear colorless to yellow liquid |

| CAS Registry Number | 2935-23-1 |

| Stereochemistry | (1R,3S) |

| IUPAC Name | (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid |

| Melting Point | Approximately 60°C |

The compound possesses a dextrorotatory optical rotation, indicated by the (+) prefix in its name . This specific stereochemistry plays a crucial role in its biological activity and reactivity patterns.

Stereochemistry of Chrysanthemic Acid

Chrysanthemic acid exists in four stereoisomeric forms due to its two stereogenic centers, resulting in two geometrical isomers (cis and trans) with two optical isomers each . The four possible stereoisomers are:

-

(+)-trans-Chrysanthemic acid (d-trans)

-

(-)-trans-Chrysanthemic acid (l-trans)

-

(+)-cis-Chrysanthemic acid (d-cis)

-

(-)-cis-Chrysanthemic acid (l-cis)

In (+)-cis-chrysanthemic acid, the specific stereochemistry is (1R,3S), where the carbon at position 1 has the R absolute configuration and the carbon at position 3 has the S absolute configuration according to the Cahn-Ingold-Prelog priority rules . This stereochemistry creates a unique spatial arrangement where the carboxylic acid and isobutenyl groups are positioned on the same side of the cyclopropane ring.

Table 2: Comparison of Chrysanthemic Acid Isomers

| Isomer | Absolute Configuration | Relative Insecticidal Activity | Notable Properties |

|---|---|---|---|

| (+)-cis-Chrysanthemic acid | (1R,3S) | High | Forms lactones readily; higher reactivity |

| (-)-cis-Chrysanthemic acid | (1S,3R) | Moderate | Enantiomer of (+)-cis-chrysanthemic acid |

| (+)-trans-Chrysanthemic acid | (1R,3R) | Moderate | Natural component in pyrethrin |

| (-)-trans-Chrysanthemic acid | (1S,3S) | Low | Often a byproduct in industrial synthesis |

The (+)-cis form has been particularly valued for its higher insecticidal activity compared to other isomers, making it an important target for synthetic development .

Synthesis Methods

Several synthetic routes have been developed to produce (+)-cis-chrysanthemic acid with high stereochemical purity. These methods showcase advances in stereoselective synthesis and have been crucial in making this compound available for commercial applications.

Hydrolysis of trans-δ-halogenodihydrochrysanthemic Acid

A significant industrial synthesis method involves a three-step process starting with trans-δ-halogenodihydrochrysanthemic acid or its ester :

-

Hydrolysis under neutral conditions using an alkaline earth metal carbonate to obtain trans-δ-hydroxydihydrochrysanthemic acid or its ester

-

Conversion to a mixture of cis-chrysanthemic acid and iso-cis-chrysanthemic acid using strong bases at elevated temperatures (100-200°C)

-

Selective separation via formation of cis-dihydrochrysanthemolactone from the iso-cis form

This process is industrially advantageous as it allows for the conversion of less valuable (-)-trans-chrysanthemic acid into the more commercially valuable (+)-cis form .

Regiocontrolled Epoxide Transformations

Another elegant synthetic approach employs regiocontrolled transformations using epoxides as key intermediates. Research has demonstrated that (1S)-cis-chrysanthemic acid can be prepared in just a few steps with complete stereochemical control using regiocontrolled epoxide opening from (1S)-3,4-epoxy-2,2,5,5-tetramethylcyclohexanol .

This method provides exceptional control over both relative and absolute stereochemistry, allowing for the production of highly pure (+)-cis-chrysanthemic acid.

Other Synthetic Approaches

Alternative synthetic routes have also been explored, including:

-

Stereochemically controlled synthesis from natural terpenes

-

Regioselective transformations starting from various epoxidized precursors

-

Stereoselective cyclopropanation reactions of appropriate alkene precursors

Table 3: Comparison of Synthesis Methods for (+)-cis-Chrysanthemic Acid

| Method | Starting Material | Key Features | Yield | Stereoselectivity |

|---|---|---|---|---|

| Hydrolysis of trans-δ-halogenodihydrochrysanthemic acid | trans-δ-halogenodihydrochrysanthemic acid | Three-step process; industrial applicability | Moderate to high | Requires purification |

| Epoxide transformation | (1S)-3,4-epoxy-2,2,5,5-tetramethylcyclohexanol | Few steps; complete stereochemical control | Good | Excellent |

| Terpene-based synthesis | Natural terpenes | Utilizes renewable resources | Variable | Moderate to good |

Reactivity and Reaction Mechanisms

The reactivity of (+)-cis-chrysanthemic acid is largely governed by its unique stereochemistry and functional groups. Several reaction pathways have been studied extensively using both experimental and computational approaches.

Isomerization Reactions

One of the most significant reactions of (+)-cis-chrysanthemic acid is cis-trans isomerization. Computational studies using density functional theory (DFT) have shown that the activation barriers for this process are relatively low, making it thermodynamically favorable compared to other reaction pathways .

The isomerization involves rotation around the cyclopropane-substituent bonds and is influenced by both temperature and solvent conditions. In basic media, the cis-chrysanthemic acid tends to isomerize to the trans form, which is more stable due to the reduced steric interactions between the carboxylic acid and isobutenyl groups .

Decomposition Mechanisms

Extensive computational studies have investigated the decomposition mechanisms of chrysanthemic acid, identifying three primary pathways :

-

Cis-trans isomerization (energetically most favorable)

-

Rearrangement reactions (moderate energy barriers)

-

Fragmentation reactions (highest energy barriers, least favorable)

| Reaction Pathway | Relative Energy Barrier | Key Features | Environmental Factors |

|---|---|---|---|

| Cis-trans isomerization | Lowest | Rotation around dihedral angles | Enhanced by heat and basic conditions |

| Rearrangement | Moderate | Involves cyclopropane ring | Affected by catalysts and solvents |

| Fragmentation | Highest | Cleavage of cyclopropane bonds | Requires high energy input |

| Lactonization | Low (for cis isomer) | Forms bicyclic structure | Facilitated by Lewis acids |

Applications in Agriculture and Beyond

The unique properties of (+)-cis-chrysanthemic acid have made it valuable in various applications, particularly in agricultural pest management.

Insecticidal Applications

The most significant application of (+)-cis-chrysanthemic acid is in the development of synthetic pyrethroid insecticides . These compounds are widely used for controlling a variety of insect pests due to their:

-

High insecticidal activity against specific target organisms

-

Relatively low mammalian toxicity

-

Rapid environmental degradation

Esters of (+)-cis-chrysanthemic acid have shown particularly strong insecticidal activities against certain species, such as mosquitoes, especially when formulated in specific compositions like heating fumigants .

Synthetic Intermediates

Beyond direct insecticidal applications, (+)-cis-chrysanthemic acid serves as an important synthetic intermediate for producing:

-

Sex pheromones for specific insect species, such as the citrophilous mealybug (Pseudococcus calceolariae)

-

Various derivatives with modified biological activities

-

Compounds used in chemical research and development

Analytical Methods for Identification and Quantification

Several analytical techniques have been developed to identify and quantify (+)-cis-chrysanthemic acid and distinguish it from its isomers.

Gas Chromatography

Gas chromatography has proven particularly effective for separating the various isomers of chrysanthemic acid. After derivatization with appropriate reagents (such as diazomethane to form methyl esters), the isomers can be separated on suitable columns .

The formation of diastereoisomeric esters using chiral alcohols like l-menthol and l-bornyl alcohol has enabled the separation and determination of optical isomers of chrysanthemic acid through gas chromatography .

Spectroscopic Methods

Various spectroscopic techniques provide valuable information for characterizing (+)-cis-chrysanthemic acid:

-

Nuclear Magnetic Resonance (NMR) spectroscopy reveals the characteristic signals of the cyclopropane ring, carboxylic acid group, and isobutenyl substituent

-

Infrared (IR) spectroscopy shows distinctive bands for the carboxylic acid and alkene functionalities

-

Mass spectrometry provides fragmentation patterns useful for identification and structure elucidation

Environmental Fate and Toxicological Considerations

Understanding the environmental behavior of (+)-cis-chrysanthemic acid is important given its applications in pest control products.

Environmental Degradation

Chrysanthemic acid derivatives generally undergo relatively rapid degradation in the environment through various processes:

-

Photochemical decomposition in sunlight

-

Hydrolysis in aqueous environments

-

Microbial degradation in soil

Computational studies of the decomposition mechanisms provide insights into the environmental fate of these compounds .

Toxicological Profile

While comprehensive toxicological data specific to pure (+)-cis-chrysanthemic acid is limited, pyrethroid compounds based on chrysanthemic acid generally exhibit:

-

Low to moderate mammalian toxicity

-

Higher toxicity to aquatic organisms

-

Limited persistence in environmental systems

Current Research and Future Directions

Recent research on (+)-cis-chrysanthemic acid has focused on several areas:

-

Development of more efficient and environmentally friendly synthesis methods

-

Understanding decomposition mechanisms through advanced computational studies

-

Designing new derivatives with enhanced properties for specific applications

-

Investigating the stereochemical aspects of its biological activity

Future research directions may include:

-

Exploration of catalytic asymmetric synthesis routes

-

Development of more selective and environmentally benign insecticides based on chrysanthemic acid

-

Investigation of potential non-insecticidal applications

-

Further elucidation of structure-activity relationships

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume